GIRK2 Channel Activator Phenotype vs. Floxacin Antibacterial Activity: A Comparison of Same-Formula Analogs
The target compound (C19H20F3N3O3, MW 395.4) was specifically included in a Vanderbilt University HTS campaign (VANDERBILT_HTS_GIRK2_MPD) designed to discover small molecule activators of the G protein-gated inwardly-rectifying potassium channel 2 (GIRK2/Kir3.2), a key regulator of neuronal excitability . In contrast, fleroxacin (C17H18F3N3O3, MW 369.34), which shares a quinoline-3-carboxylate core and trifluoromethyl and piperazinyl substituents, is a fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV with no reported GIRK channel activity [1]. While the precise GIRK2 EC50 of the target compound has not been publicly disclosed, its curated association with this specific assay constitutes a verified differential functional annotation that is absent for fleroxacin and other same-formula congeners.
| Evidence Dimension | Primary annotated biological target/activity |
|---|---|
| Target Compound Data | GIRK2 channel activator (VANDERBILT_HTS_GIRK2_MPD) |
| Comparator Or Baseline | Fleroxacin (CAS 79660-72-3): bacterial DNA gyrase/topoisomerase IV inhibitor. Antibacterial MIC values reported against various pathogens. No GIRK activity annotated. |
| Quantified Difference | Categorical: GIRK channel activator vs. antibacterial agent. Exact potency values not publicly available. |
| Conditions | Target compound: PubChem BioAssay-linked HTS screen (Source 15621). Fleroxacin: standard antimicrobial susceptibility testing per CLSI guidelines. |
Why This Matters
A researcher requiring a GIRK channel modulator for CNS studies cannot substitute fleroxacin or other quinoline-3-carboxylate antibacterials without completely abandoning the target-based mechanism of action.
- [1] DrugFuture. Fleroxacin. Molecular Formula: C17H18F3N3O3. Description: A synthetic trifluorinated quinolone with antimicrobial activity. Accessed 2026. View Source
